Ormeloxifene

Übersicht

Beschreibung

Ormeloxifene, also known as centchroman, is a selective estrogen receptor modulator. It is primarily used as a nonsteroidal oral contraceptive. This compound has been available in India since the early 1990s and is marketed under various trade names such as Saheli, Centron, and Sevista . Apart from its contraceptive use, it has shown potential in treating dysfunctional uterine bleeding and advanced breast cancer .

Vorbereitungsmethoden

Ormeloxifene hydrochloride is synthesized through a series of chemical reactions. The commercial preparation involves the chiral separation of its optical isomers. The process includes fractional crystallization of di-p-toluoyl tartarate salts, followed by alkaline hydrolysis to liberate the free bases of the enantiomers, which are then converted to their hydrochlorides . Industrial production methods often utilize high-performance liquid chromatography for the separation and purification of the isomers .

Analyse Chemischer Reaktionen

Ormeloxifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Ormeloxifene has a wide range of scientific research applications:

Chemistry: It is used in studies related to selective estrogen receptor modulators and their chemical properties.

Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent.

Wirkmechanismus

Ormeloxifene acts as a selective estrogen receptor modulator. It exhibits both estrogenic and anti-estrogenic activities depending on the target tissue. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes . In cancer treatment, it inhibits the epithelial-to-mesenchymal transition process and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ormeloxifene is unique among selective estrogen receptor modulators due to its nonsteroidal nature and once-weekly dosing regimen. Similar compounds include:

Tamoxifen: Another selective estrogen receptor modulator used primarily in breast cancer treatment.

Raloxifene: Used for the prevention of osteoporosis and breast cancer in postmenopausal women.

Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis. This compound stands out due to its dual role as a contraceptive and potential anticancer agent.

Biologische Aktivität

Ormeloxifene, also known as a selective estrogen receptor modulator (SERM), has garnered attention for its diverse biological activities, particularly in the fields of oncology and gynecology. This article will delve into the compound's mechanisms of action, efficacy in various clinical scenarios, and relevant case studies, supported by data tables and research findings.

This compound exhibits its biological activity primarily through the modulation of estrogen receptors (ERs). It can act as an agonist or antagonist depending on the tissue type, which underlies its effectiveness in treating different conditions.

-

Anti-Cancer Activity :

- This compound has demonstrated potent anti-cancer properties, particularly in breast cancer and head and neck squamous cell carcinoma (HNSCC). It induces apoptosis via both intrinsic and extrinsic pathways, with notable activation of caspases and mitochondrial dysfunction .

- In breast cancer models, this compound inhibited cell proliferation in estrogen receptor-positive (ER+) MCF-7 cells more effectively than in estrogen receptor-negative (ER−) MDA-MB231 cells. It caused cell cycle arrest at the G0/G1 phase by upregulating p21 and p27 while downregulating cyclins D1 and E .

- Impact on Signaling Pathways :

- Gynecological Applications :

Table 1: Summary of Clinical Findings on this compound

Case Studies

-

Dysfunctional Uterine Bleeding :

A randomized controlled trial involving women diagnosed with DUB treated with this compound showed a marked improvement in symptoms over 25 weeks. The median PABC score decreased significantly from baseline (p<0.001), indicating effective management of bleeding episodes . -

Breast Cancer Treatment :

In a study focusing on breast cancer cell lines, this compound was found to induce apoptosis at low concentrations by depolarizing mitochondrial membrane potential. This effect was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins . -

Mastalgia Management :

A prospective study evaluated the efficacy of this compound in treating mastalgia and fibroadenoma. Results indicated that 97.6% of women reported complete relief from mastalgia after three months of treatment, showcasing its potential as a safer alternative to traditional therapies .

Eigenschaften

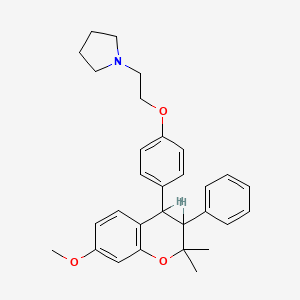

IUPAC Name |

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860460 | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51423-20-2 | |

| Record name | Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.